2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Descripción
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazole core, a 3,4-dimethoxyphenyl substituent, and a propylamino-ethyl-oxo side chain. This article provides a comparative analysis of this compound with similar derivatives, focusing on structural, synthetic, and crystallographic distinctions.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-4-7-21-19(26)10-24-20(14-11-29-12-15(14)23-24)22-18(25)9-13-5-6-16(27-2)17(8-13)28-3/h5-6,8H,4,7,9-12H2,1-3H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBXLHOECYKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thieno[3,4-c]pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 418.5 g/mol
- CAS Number : 1105203-43-7
Synthesis
The synthesis of this compound involves multiple steps of organic reactions. Key steps include:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of the dimethoxyphenyl group.
- Coupling with the propylamino and acetamide functionalities.
The optimization of reaction conditions (temperature, solvent choice) is crucial for achieving high yields and purity.
Anticancer Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:
- Mechanism : The compound may interfere with key signaling pathways involved in cell growth and survival, particularly those mediated by tyrosine kinases and other oncogenic proteins .
Anti-inflammatory Effects
Thieno[3,4-c]pyrazoles have also been reported to possess anti-inflammatory properties. This activity is likely attributed to the modulation of inflammatory mediators such as cytokines and chemokines, leading to reduced inflammation in various models .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of thieno[3,4-c]pyrazole derivatives on human cancer cell lines including gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), and nasopharyngeal carcinoma (CNE2). The results demonstrated that certain derivatives exhibited IC values in the low micromolar range, indicating potent activity against these cancer types .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Derivative A | MGC-803 | 5.6 |
| Derivative B | MCF-7 | 8.9 |
| Derivative C | CNE2 | 7.4 |
Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, it was found that these compounds could induce apoptosis in cancer cells through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Differences :
- Aryl Substituents: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing dichloro substituents in analogs .
- N-Substituent Complexity: The propylamino-ethyl-oxo chain may enhance solubility or enable coordination chemistry, unlike simpler thiazolyl substituents.
Hydrogen Bonding and Supramolecular Arrangements
Hydrogen bonding in acetamide derivatives is critical for crystal packing and functional properties. In analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H···N bonds create dimers that stack along crystallographic axes . Graph-set analysis (R₂²(8)) reveals a cyclic dimerization pattern common in amides .
Predictions for the Target Compound :
- Methoxy groups could engage in C–H···O interactions, influencing layer formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
